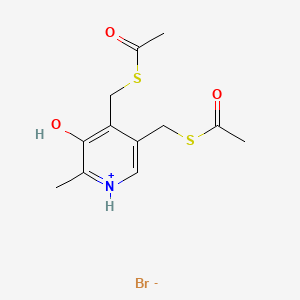
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with acetylthiomethyl, hydroxy, and methyl groups, and is stabilized as a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of acetylthiomethyl groups through thiolation reactions. The hydroxy and methyl groups are introduced via selective functionalization reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, ultrasonication, and the use of solid supports can be employed to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylthiomethyl groups can be reduced to thiol groups.
Substitution: The acetylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects or biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzylamine hydrobromide: Shares structural similarities but differs in functional groups and biological activity.
3,4-Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with distinct chemical properties and applications.
3H-quinazolin-4-one derivatives: Similar in having a heterocyclic core but with different substituents and biological activities.
Uniqueness
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73622-67-0 |
|---|---|
Fórmula molecular |
C12H16BrNO3S2 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
S-[[4-(acetylsulfanylmethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl] ethanethioate;bromide |
InChI |
InChI=1S/C12H15NO3S2.BrH/c1-7-12(16)11(6-18-9(3)15)10(4-13-7)5-17-8(2)14;/h4,16H,5-6H2,1-3H3;1H |
Clave InChI |
LWUHNCDCKMHSPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=[NH+]C=C(C(=C1O)CSC(=O)C)CSC(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




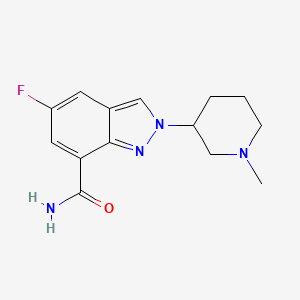
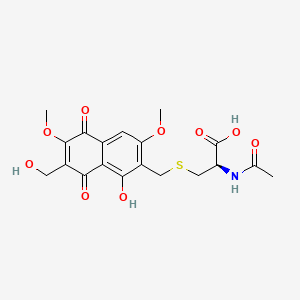
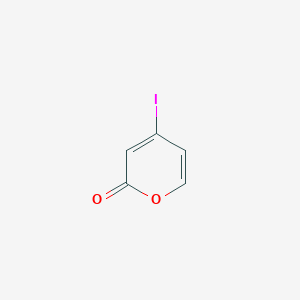
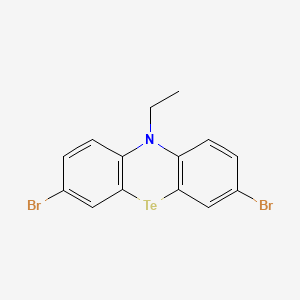
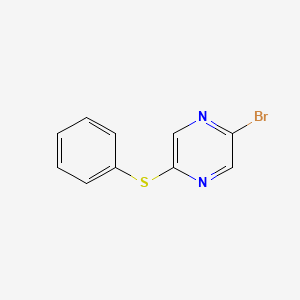
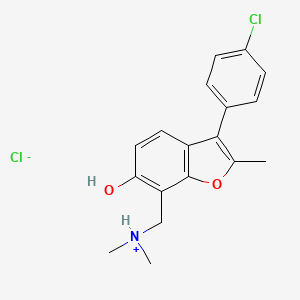

![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)

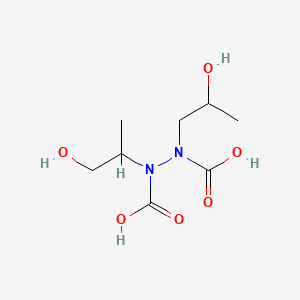
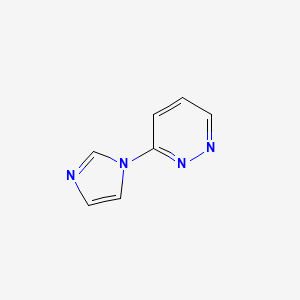
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
